Bis(4-methoxyphenyl)iodonium bromide
Overview
Description
Bis(p-methoxyphenyl)iodonium bromide: is a diphenyliodonium compound, known for its role as an inhibitor of amino acid utilization in vitro. It is also referred to as Di(p-anisyl)iodonium Bromide. This compound is characterized by its white to off-white solid form and has a molecular formula of C14H14BrIO2 .
Mechanism of Action
Target of Action
Bis(4-methoxyphenyl)iodonium bromide, also known as Bis(p-methoxyphenyl)iodonium bromide or Di(p-anisyl)iodonium Bromide, is a diphenyliodonium compound .
Mode of Action
It is known that diphenyliodonium compounds, to which this compound belongs, are inhibitors of amino acid utilization .
Biochemical Pathways
As a diphenyliodonium compound, it is known to inhibit amino acid utilization , which could potentially affect various biochemical pathways involving amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(p-methoxyphenyl)iodonium bromide involves the use of diaryliodonium salts. One common method includes the arylation of α-amino acid methyl esters using bis[(3’-methoxycarbonyl)phenyl]iodonium bromide and related compounds. This reaction typically yields good to high yields of N-aryl α-amino acids while maintaining the chiral integrity of the amino acids throughout the reaction sequence.
Industrial Production Methods: Industrial production of bis(p-methoxyphenyl)iodonium bromide can involve the use of aqueous potassium bromide to introduce different counter anions and prepare various diaryliodonium salts .
Chemical Reactions Analysis
Types of Reactions: Bis(p-methoxyphenyl)iodonium bromide undergoes various chemical reactions, including:
Substitution: Acts as an electrophilic arylating reagent in reactions with various nucleophiles, including electron-rich carbon-centered species.
Common Reagents and Conditions:
Oxidants: Oxone is commonly used for oxidation reactions.
Nucleophiles: Electron-rich carbon-centered species are typical nucleophiles in substitution reactions.
Major Products:
N-aryl α-amino acids: Formed through arylation reactions.
Iodonium salts: Produced through oxidation reactions.
Scientific Research Applications
Bis(p-methoxyphenyl)iodonium bromide has diverse applications in scientific research, including:
Chemistry: Used as a reactant in the preparation of thyroid hormone analogs and analogs of clofibrate and clobuzarit.
Biology: Inhibits amino acid utilization in vitro, making it useful in fermentation studies.
Industry: Employed in the synthesis of bromo/iodo lactones through organoselenium and DMAP co-catalysis.
Comparison with Similar Compounds
- Bis(4-methoxyphenyl)phosphine oxide
- Bis(4-methoxyphenyl)disulphide
- 4,4’-dimethoxydiphenylmethane
- Bis(4-methoxyphenyl)phenylphosphine
- Bis(4-methoxybenzyl)amine
Uniqueness: Bis(p-methoxyphenyl)iodonium bromide is unique due to its specific inhibitory effects on amino acid utilization and its diverse applications in the preparation of thyroid hormone analogs and other complex molecules .
Properties
IUPAC Name |
bis(4-methoxyphenyl)iodanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IO2.BrH/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;/h3-10H,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSNSDXMWRVLLI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940894 | |
Record name | Bis(4-methoxyphenyl)iodanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80940894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19231-06-2 | |
Record name | Iodonium, bis(4-methoxyphenyl)-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19231-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(p-methoxyphenyl)iodonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019231062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-methoxyphenyl)iodanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80940894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(p-methoxyphenyl)iodonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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